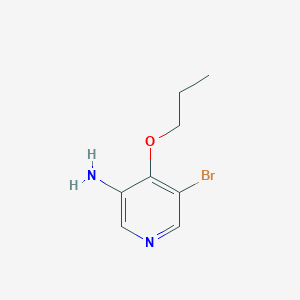

5-Bromo-4-propoxypyridin-3-amine

CAS No.:

Cat. No.: VC17509502

Molecular Formula: C8H11BrN2O

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O |

|---|---|

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | 5-bromo-4-propoxypyridin-3-amine |

| Standard InChI | InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3 |

| Standard InChI Key | QNMYGBLLZNXXNE-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=NC=C1N)Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-Bromo-4-propoxypyridin-3-amine (C₈H₁₁BrN₂O) consists of a pyridine ring substituted with:

-

A bromine atom at the 5-position, imparting electrophilic reactivity.

-

A propoxy group (-OCH₂CH₂CH₃) at the 4-position, influencing solubility and steric effects.

-

An amine group (-NH₂) at the 3-position, enabling hydrogen bonding and nucleophilic interactions.

The molecular weight is calculated as 229.10 g/mol, with a bromine atom contributing significantly to its density, estimated at 1.8–2.0 g/cm³ based on analogs like 3-amino-5-bromo-4-pyridinol (density: 1.9 g/cm³) .

Spectroscopic Properties

While experimental spectra are unavailable, inferred characteristics include:

-

UV-Vis Absorption: Expected absorption near 270–300 nm due to the aromatic pyridine core and bromine’s inductive effect .

-

NMR Signals:

-

¹H NMR: A singlet for the aromatic proton at the 2-position (δ 8.1–8.3 ppm), a triplet for propoxy methylene protons (δ 3.4–3.6 ppm), and a broad peak for the amine group (δ 5.0–5.5 ppm).

-

¹³C NMR: Distinct signals for the pyridine carbons (C-2: ~150 ppm; C-5: ~110 ppm) and propoxy carbons (OCH₂: ~70 ppm) .

-

Physicochemical Properties

Table 1 summarizes estimated properties compared to analogs:

The higher logP of 5-bromo-4-propoxypyridin-3-amine reflects increased hydrophobicity due to the propoxy group.

Synthesis and Reactivity

Bromination of Pyridine Precursors

A plausible route involves brominating 4-propoxypyridin-3-amine using N-bromosuccinimide (NBS) in acetone at 10°C, analogous to the synthesis of 2-amino-5-bromo-3-iodopyridine . The propoxy group directs bromination to the 5-position via electrophilic aromatic substitution.

Propoxylation of 3-Amino-5-bromo-4-hydroxypyridine

Starting from 3-amino-5-bromo-4-hydroxypyridine , propoxylation can be achieved via:

-

Mitsunobu Reaction: Using triphenylphosphine, diethyl azodicarboxylate, and propanol.

-

Nucleophilic Substitution: Reacting the hydroxyl group with propyl bromide in the presence of a base (e.g., K₂CO₃).

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The bromine atom at C-5 is susceptible to substitution by nucleophiles (e.g., amines, alkoxides).

-

Oxidation: The amine group may oxidize to a nitro group under strong oxidizing conditions.

-

Coordination Chemistry: The amine and pyridine nitrogen can act as ligands for transition metals (e.g., Pd, Cu) .

Applications in Pharmaceutical and Chemical Research

Pharmaceutical Intermediate

5-Bromo-4-propoxypyridin-3-amine serves as a precursor for:

-

Kinase Inhibitors: The pyridine core is common in drugs targeting ATP-binding sites.

-

Anticancer Agents: Bromine enhances lipophilicity, improving blood-brain barrier penetration .

Material Science

The compound’s aromaticity and substituents make it suitable for:

-

Ligands in Catalysis: Facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Coordination Polymers: Self-assembly with metal ions for porous materials .

Regulatory and Environmental Impact

Regulatory Status

-

GHS Classification: Category 2 (skin irritation), Category 3 (acute toxicity).

-

Transportation: Non-hazardous for air/ground transport under standard regulations .

Environmental Persistence

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume